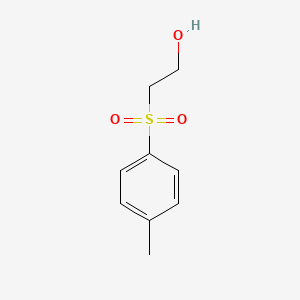

2-(p-Tolylsulfonyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFIXBNLKARINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066786 | |

| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22381-54-0 | |

| Record name | 2-[(4-Methylphenyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22381-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022381540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolylsulfonyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylphenylsulfonyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(p-Tolylsulfonyl)ethanol for Advanced Research

This guide provides an in-depth exploration of 2-(p-Tolylsulfonyl)ethanol, a versatile bifunctional molecule pivotal in modern organic synthesis and drug development. We will delve into its fundamental properties, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonyms 2-Tosylethanol and 2-(4-Methylphenylsulfonyl)ethanol, is a valuable building block in synthetic chemistry. Its structure uniquely combines a primary alcohol and a tosyl group, bestowing it with a dual reactivity that is highly sought after in the construction of complex molecular architectures.

Identifier:

Structural and Molecular Data:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃S | [1][2] |

| Molecular Weight | 200.25 g/mol | [2] |

| IUPAC Name | 2-((4-Methylphenyl)sulfonyl)ethanol | [3] |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 50-56 °C | [2][4] |

| Boiling Point | 178-181 °C at 0.2 mmHg | [2][4] |

Strategic Synthesis of this compound

The synthesis of this compound is conceptually straightforward, relying on the selective monosulfonylation of a diol. The key to a successful synthesis lies in controlling the stoichiometry to prevent the formation of the di-tosylated byproduct. The following protocol is a validated approach for the preparation of this reagent.

Experimental Protocol: Synthesis from Ethylene Glycol

This procedure is adapted from established methods for the tosylation of diols.[5]

Objective: To synthesize this compound by reacting ethylene glycol with p-toluenesulfonyl chloride in a controlled manner.

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve a molar excess of ethylene glycol (e.g., 5 equivalents) in pyridine, which acts as both a solvent and a base. Cool the flask in an ice bath to 0 °C.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred ethylene glycol solution over a period of 1-2 hours, ensuring the temperature remains at 0 °C. The large excess of ethylene glycol statistically favors the formation of the mono-tosylated product.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-4 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding cold 1 M HCl to neutralize the pyridine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Causality in Experimental Design: The use of a significant excess of ethylene glycol is a critical parameter. It ensures that the concentration of the diol is always much higher than that of the mono-tosylated intermediate, thereby minimizing the probability of a second tosylation event on the same molecule. Pyridine is an excellent choice of base as it also serves as a suitable solvent and effectively neutralizes the HCl generated during the reaction.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two distinct functional groups. The primary alcohol can undergo a range of classical transformations, while the tosyl group can act as a latent leaving group under certain conditions, although its primary role in this molecule is often as an activating group for the adjacent ethyl chain.

Reactions at the Hydroxyl Group

A. Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives. This reaction is fundamental for introducing the 2-tosylethyl moiety into more complex molecules.[6][7]

-

Protocol: Esterification with Acetic Anhydride

-

Dissolve this compound (1 equivalent) in dichloromethane.

-

Add acetic anhydride (1.5 equivalents) and a catalytic amount of a base such as N-methylimidazole.[8]

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, perform an aqueous work-up to remove excess reagents and purify by column chromatography.

-

B. Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidizing agents.

-

Protocol: Oxidation to 2-(p-Tolylsulfonyl)acetaldehyde

-

To a solution of this compound (1 equivalent) in dichloromethane, add Dess-Martin periodinane (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude aldehyde, which can be used directly or purified.

-

Applications in Drug Development

A notable application of this compound is in the synthesis of proton pump inhibitors (PPIs). It serves as a key building block for constructing the sulfinylbenzimidazole core of these drugs.[4] The tosylethyl group can be strategically incorporated and later modified to achieve the final drug target.

Caption: Reactivity map of this compound.

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use with adequate ventilation to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential building block in the synthesis of complex molecules, including pharmaceutically active compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its synthetic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound 97 22381-54-0 [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-(对甲苯磺酰)乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

2-(p-Tolylsulfonyl)ethanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolylsulfonyl)ethanol

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (TsEtOH), a valuable bifunctional molecule utilized in organic synthesis. The document details its physicochemical properties, outlines a robust and reproducible synthetic protocol, and describes the essential analytical techniques for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of this versatile chemical intermediate. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction and Significance

This compound, also known as 2-tosylethanol, is an organic compound featuring both a hydroxyl group and a p-tolylsulfonyl (tosyl) group. This unique combination of functional groups makes it a highly useful building block in synthetic chemistry. The sulfone moiety is a strong electron-withdrawing group, which activates the adjacent methylene protons and makes the hydroxyl group a potential leaving group after conversion to a derivative. Its applications range from its use as a precursor for vinyl sulfones to its role in the synthesis of more complex molecules and protecting groups.[1] For instance, it serves as a key intermediate in the preparation of the 2-(p-tolylsulfonyl)ethoxymethyl (TEM) protecting group for alcohols. Understanding its synthesis and characterization is fundamental for its effective application in multi-step synthetic campaigns.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is critical before its use in any experimental setting. The key data for this compound are summarized below.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22381-54-0[2] |

| Molecular Formula | C₉H₁₂O₃S[1] |

| Molecular Weight | 200.25 g/mol [2] |

| Appearance | White to off-white solid/crystals[1] |

| Melting Point | 50-56 °C[2] |

| Boiling Point | 178-181 °C at 0.2 mmHg[2] |

| Functional Groups | Hydroxyl, Sulfone[2] |

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling in a well-ventilated laboratory fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

GHS Pictogram: GHS07 (Exclamation mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302: Harmful if swallowed[2]

Synthesis of this compound

The most direct and common synthesis of this compound involves the nucleophilic substitution reaction between sodium p-toluenesulfinate and 2-chloroethanol. This method is efficient and utilizes readily available starting materials.

Synthesis Workflow Diagram

The diagram below illustrates the synthetic pathway from sodium p-toluenesulfinate and 2-chloroethanol to the final product.

References

spectroscopic data for 2-(p-Tolylsulfonyl)ethanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(p-Tolylsulfonyl)ethanol

Introduction

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of chemical compounds is a cornerstone of innovation and regulatory compliance. This compound (CAS No. 22381-54-0), a molecule incorporating both a hydroxyl group and a sulfone moiety, serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, with a molecular formula of C₉H₁₂O₃S and a molecular weight of 200.25 g/mol , presents a clear and instructive case for the application of cornerstone spectroscopic techniques.[2]

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in contemporary research environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular framework, understand connectivity, and infer the electronic environment of each atom.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the atoms in this compound are systematically labeled. This labeling will be used consistently across our NMR analysis.

Caption: Labeled structure of this compound.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we anticipate five distinct signals corresponding to the aromatic protons (AA'BB' system), the two methylene groups (α and β), the methyl group, and the hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing sulfonyl group are deshielded and shifted downfield. |

| ~7.4 | Doublet | 2H | H-3, H-5 | Protons meta to the sulfonyl group are less deshielded. |

| ~4.0 | Triplet | 2H | H-β | Adjacent to the electronegative oxygen atom, causing a downfield shift. Split by the two H-α protons. |

| ~3.3 | Triplet | 2H | H-α | Adjacent to the strongly electron-withdrawing sulfonyl group. Split by the two H-β protons. |

| ~2.4 | Singlet | 3H | H-7 (Me) | Protons of the methyl group on the aromatic ring. |

| Variable | Singlet (broad) | 1H | OH | Chemical shift is concentration and solvent-dependent; often does not couple with adjacent protons due to rapid exchange.[3] |

Note: The exact chemical shifts are based on typical values and analysis of spectral data. The aromatic region presents as a classic AA'BB' system due to the para-substitution.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry in the tolyl group, we expect to see seven distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~145 | C-4 | Aromatic carbon bearing the methyl group; quaternary carbon. |

| ~136 | C-1 | Aromatic carbon bearing the sulfonyl group; quaternary carbon, deshielded. |

| ~130 | C-3, C-5 | Aromatic carbons meta to the sulfonyl group. |

| ~128 | C-2, C-6 | Aromatic carbons ortho to the sulfonyl group. |

| ~59 | C-β | Carbon attached to the hydroxyl group. The electronegative oxygen causes a significant downfield shift.[5][6] |

| ~58 | C-α | Carbon attached to the sulfonyl group. The strong electron-withdrawing effect results in a downfield shift. |

| ~22 | C-7 (Me) | Methyl carbon, typically found in the upfield region. |

Note: Data interpreted from available spectra and typical chemical shift ranges. The spectrum was recorded in Chloroform-d (CDCl₃).[7]

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data.

References

- 1. pschemicals.com [pschemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-[(4-Methylphenyl)sulfonyl]ethanol(22381-54-0) 1H NMR [m.chemicalbook.com]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 2-(p-Tolylsulfonyl)ethanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-Tolylsulfonyl)ethanol, a key intermediate in various chemical syntheses. As the efficiency of chemical reactions and purification processes is often dictated by the solubility of the reagents, a thorough understanding of this property is paramount for researchers, scientists, and professionals in drug development. This document delineates the theoretical principles governing the solubility of this compound, offers predictive insights into its behavior in a range of common organic solvents, and provides a detailed experimental protocol for its quantitative determination.

Introduction: The Significance of this compound and Its Solubility

This compound, with a molecular weight of 200.25 g/mol , is a crystalline solid at room temperature.[1] Its chemical structure, featuring a p-toluenesulfonyl group and a primary alcohol, makes it a versatile building block in organic synthesis. The hydroxyl group can be readily derivatized, while the sulfonyl group can act as a leaving group or be involved in various transformations. The utility of this compound in multi-step syntheses is critically dependent on its solubility in different reaction media and purification solvents. Poor solubility can lead to low reaction yields, difficulties in handling and transfer, and challenges in purification processes like crystallization and chromatography. Conversely, a well-chosen solvent can enhance reaction rates, improve product purity, and streamline downstream processing.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] The molecular structure of this compound possesses distinct features that dictate its solubility profile:

-

A Polar Sulfonyl Group (SO2): The sulfonyl group is highly polar and capable of acting as a hydrogen bond acceptor. This contributes significantly to the molecule's overall polarity.

-

A Hydroxyl Group (-OH): The presence of a hydroxyl group allows for both hydrogen bond donation and acceptance, further enhancing the molecule's polarity and its ability to interact with protic solvents.

-

An Aromatic p-Tolyl Group: The nonpolar aromatic ring and the methyl group introduce a hydrophobic character to the molecule.

The interplay between the polar sulfonyl and hydroxyl groups and the nonpolar tolyl moiety results in a molecule with a balanced polarity. It is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. The ability of the hydroxyl group to form hydrogen bonds is a particularly important determinant of its solubility in protic solvents.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative prediction of its solubility in common organic solvents can be made based on its structural characteristics. The following table provides an estimated solubility profile. It is imperative for researchers to experimentally verify these predictions for their specific applications.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and sulfonyl groups of this compound. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the sulfonyl group. Their ability to accept hydrogen bonds can also contribute to solvation. |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents offer a balance of polarity that can interact favorably with both the polar and nonpolar regions of the molecule. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant difference in polarity and the inability of these solvents to form strong intermolecular interactions with the polar functional groups of this compound lead to poor solubility. |

| Aqueous | Water | Low | While the molecule possesses polar groups capable of hydrogen bonding, the presence of the nonpolar aromatic ring is expected to limit its solubility in water.[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.[4]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

-

Confirmation of Equilibrium: Analyze samples taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution has reached a constant value.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to ensure that no degradation or polymorphic transformation of the compound has occurred during the experiment.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Conclusion

References

Introduction: Unveiling 2-(p-Tolylsulfonyl)ethanol, a Versatile Reagent in Modern Organic Synthesis

An in-depth technical guide on the core of 2-(p-Tolylsulfonyl)ethanol.

This compound, often referred to as Tosyl ethanol, is a bifunctional organic compound that has found a niche but significant role in contemporary organic synthesis. While not a household name in the annals of chemical history, its utility lies in its carefully balanced chemical reactivity, making it a valuable tool for synthetic chemists. This guide provides an in-depth look at its synthesis, characterization, and, most importantly, its applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic protocols and its mechanistic behavior in key transformations.

Synthesis of this compound: A Practical and Scalable Protocol

The most common and reliable method for the preparation of this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This method is favored for its high yield and relatively straightforward workup.

Experimental Protocol

Objective: To synthesize this compound from ethylene glycol and p-toluenesulfonyl chloride.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethylene Glycol | 62.07 | 25 mL | ~0.45 mol | Used in excess |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 19.07 g | 0.1 mol | Limiting reagent |

| Pyridine | 79.10 | 15.8 mL | ~0.2 mol | Base and solvent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent for extraction |

| 1 M Hydrochloric Acid (HCl) | 36.46 | 50 mL | - | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 50 mL | - | For workup |

| Brine | - | 50 mL | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol (25 mL) in pyridine (15.8 mL) and cool the mixture to 0 °C in an ice bath.

-

Addition of TsCl: Dissolve p-toluenesulfonyl chloride (19.07 g) in dichloromethane (50 mL) and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred ethylene glycol/pyridine mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights: The Rationale Behind the Synthesis

The synthesis of this compound is a classic example of a nucleophilic substitution reaction at a sulfonyl group.

-

Role of Pyridine: Pyridine serves a dual purpose. Firstly, it acts as a base to deprotonate one of the hydroxyl groups of ethylene glycol, increasing its nucleophilicity. Secondly, it can act as a nucleophilic catalyst by reacting with TsCl to form a highly reactive tosylpyridinium intermediate, which is then readily attacked by ethylene glycol.

-

Controlling Monosubstitution: The use of a large excess of ethylene glycol is crucial to favor the formation of the monosubstituted product, this compound, over the disubstituted product. By Le Chatelier's principle, a high concentration of one reactant (ethylene glycol) drives the reaction towards the desired product and statistically reduces the chances of a second substitution on the same molecule.

Reaction Mechanism Diagram

Caption: Simplified mechanism of this compound synthesis.

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 56-58 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, 2H), 7.35 (d, 2H), 4.25 (t, 2H), 3.80 (t, 2H), 2.45 (s, 3H), 2.10 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 145.0, 132.9, 129.8, 128.0, 68.5, 60.2, 21.6 |

| IR (KBr, cm⁻¹) | 3520 (O-H), 1350 (asym S=O), 1160 (sym S=O) |

Applications in Organic Synthesis: A Versatile Building Block

The utility of this compound stems from the presence of both a hydroxyl group and a tosyl group. The tosyl group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. The hydroxyl group can be used as a handle for further functionalization.

One of the primary applications is as a 2-hydroxyethylating agent . In the presence of a base, the hydroxyl group can be deprotonated, and the resulting alkoxide can act as a nucleophile. More commonly, the hydroxyl group is protected, and the tosyl group is displaced by a nucleophile.

A key application is in the synthesis of N-substituted aziridines . The molecule can be converted to 2-azido-1-(tosyloxy)ethane, which upon reduction and intramolecular cyclization, yields the aziridine ring.

Logical Relationship Diagram of Applications

Caption: Key applications of this compound.

Conclusion: An Essential Tool for the Synthetic Chemist

This compound, while not a compound with a storied history of discovery, is a testament to the importance of versatile and reliable reagents in the advancement of organic synthesis. Its straightforward preparation, coupled with its predictable reactivity, makes it an invaluable tool for the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in mechanistic principles, to aid researchers in leveraging its full potential in their synthetic endeavors.

An In-Depth Technical Guide to 2-(p-Tolylsulfonyl)ethanol: Nomenclature, Synthesis, and Applications in Drug Development

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of key chemical intermediates is paramount. 2-(p-Tolylsulfonyl)ethanol is a versatile bifunctional molecule that serves as a valuable building block in complex organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and critical applications, particularly as a precursor to electrophilic reagents used in covalent inhibitor design.

Nomenclature and Chemical Identification

This compound is known by a variety of synonyms and identifiers across chemical literature and commercial databases. Accurate identification is crucial for sourcing and regulatory compliance. The most common names and identifiers are consolidated below.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 2-(4-Methylphenyl)sulfonylethanol | [1] |

| CAS Number | 22381-54-0 | [2] |

| Molecular Formula | C₉H₁₂O₃S | [2] |

| Molecular Weight | 200.25 g/mol | [2][3][4] |

| Common Synonyms | 2-Tosylethanol | [2] |

| 2-(p-Tosyl)ethanol | [2] | |

| 2-(4-Methylphenylsulfonyl)ethanol | [1] | |

| 2-Hydroxyethyl 4-methylphenyl sulfone | [1] | |

| Ethanol, 2-(p-tolylsulfonyl)- |

Physicochemical and Spectroscopic Data

Understanding the physical properties of a reagent is essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid, crystalline powder | [3][4] |

| Melting Point | 50-56 °C | [3][4] |

| Boiling Point | 178-181 °C at 0.2 mmHg | [3][4] |

| Solubility | Soluble in polar organic solvents like ethanol, acetone, and chloroform. | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.6, 57.5, 60.0, 128.0, 129.8, 135.8, 145.1 | [5] |

Core Concepts: The Role of the Tosyl Group

To fully appreciate the utility of this compound, one must first understand the function of its core component: the p-toluenesulfonyl group, commonly known as the tosyl (Ts) group.

The tosyl group is one of the most effective leaving groups in organic chemistry. This effectiveness stems from the stability of the corresponding tosylate anion (TsO⁻). The negative charge on the oxygen atom is extensively delocalized by resonance across the sulfonyl group (O=S=O) and the aromatic ring. This high degree of stabilization makes the tosylate anion a very weak base and, consequently, an excellent leaving group in nucleophilic substitution reactions.

The primary application of this principle is the conversion of alcohols, which possess a notoriously poor leaving group (hydroxide, HO⁻), into alkyl tosylates. This transformation "activates" the carbon atom, making it susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) proceeds with retention of stereochemistry at the carbinol center, providing a reliable method for subsequent stereospecific transformations.[6]

Synthesis of this compound

The most direct and reliable synthesis of this compound involves the nucleophilic substitution of a 2-haloethanol with sodium p-toluenesulfinate. This S-alkylation is a robust method for forming the carbon-sulfur bond of the sulfone. The sulfinate salt is readily prepared by the reduction of the widely available p-toluenesulfonyl chloride.

Workflow for Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from well-established procedures for S-alkylation of sulfinates.[2]

Part A: Preparation of Sodium p-Toluenesulfinate from p-Toluenesulfonyl Chloride

-

Setup: In a large beaker or flask equipped with a mechanical stirrer, add 500 g (2.6 mol) of p-toluenesulfonyl chloride to 3 L of water.

-

Reduction: Heat the suspension to 70 °C with stirring. Add 400 g of zinc dust, followed by the portion-wise addition of the sulfonyl chloride. The temperature will rise to approximately 80 °C.

-

Basification: After the addition is complete, continue stirring for 10 minutes. Add 250 mL of 12 M sodium hydroxide solution, followed by solid sodium carbonate in portions until the solution is strongly alkaline.

-

Workup: Filter the hot mixture by suction to remove zinc salts. Evaporate the filtrate to a volume of approximately 1 L and cool.

-

Isolation: Collect the resulting crystals of sodium p-toluenesulfinate dihydrate by suction filtration and air-dry. The expected yield is approximately 360 g (64%).[7]

Part B: Synthesis of this compound

-

Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the prepared sodium p-toluenesulfinate (0.1 mol) in an appropriate solvent such as ethanol or DMF.

-

Reaction: Add 2-chloroethanol (0.1 mol) to the solution. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound—possessing both a hydroxyl group and a latent leaving group—makes it a highly strategic intermediate. Its primary application is as a stable, solid precursor to p-tolyl vinyl sulfone .

Precursor to a Key Michael Acceptor

Vinyl sulfones are potent Michael acceptors, meaning they are highly susceptible to conjugate addition by soft nucleophiles like thiols (e.g., cysteine residues in proteins) and amines.[8] This reactivity is harnessed in drug development for the design of irreversible covalent inhibitors, which can offer enhanced potency and duration of action.

This compound can be converted to p-tolyl vinyl sulfone through a two-step sequence:

-

Acylation: The hydroxyl group is first esterified, typically with acetic anhydride, to form 2-acetoxyethyl p-tolyl sulfone.

-

Elimination (Pyrolysis): The acetate ester is then subjected to pyrolysis (heating), which induces an elimination reaction to form the vinyl sulfone and acetic acid.[9]

The resulting p-tolyl vinyl sulfone is a versatile reagent. It has been employed in the synthesis of various biologically active compounds and is a valuable tool in chemical biology for activity-based protein profiling (ABPP).

Use in Prodrug Synthesis

This compound and its derivatives have been utilized in the synthesis of prodrugs. For instance, new arylsulfonyl proton pump inhibitors (PPIs) have been synthesized where this moiety is incorporated to modulate the drug's pharmacokinetic properties, aiming for a longer residence time and improved gastric acid inhibition.[3]

Safety and Handling

This compound is classified as an acute toxicant (oral) and requires careful handling in a laboratory setting.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Exclamation Mark) | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Signal Word: Warning | Wear chemical-resistant gloves and a lab coat. |

| Hazard Statement: H302 (Harmful if swallowed) | Use with adequate ventilation. Avoid generating dust. |

| Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. | Wash thoroughly after handling. |

(Data sourced from representative Safety Data Sheets)[4]

Conclusion

This compound is more than a simple organic chemical; it is a strategically designed intermediate with significant utility for researchers in drug discovery and organic synthesis. Its primary value lies in its role as a stable, easily handled precursor to p-tolyl vinyl sulfone, a powerful electrophile for engaging biological nucleophiles. A thorough understanding of its nomenclature, properties, and reaction pathways enables chemists to leverage this versatile building block for the construction of complex molecular architectures and novel therapeutic agents.

References

- 1. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-TOLYL VINYL SULPHONE synthesis - chemicalbook [chemicalbook.com]

- 4. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]

- 5. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide: The Molecular Structure and Conformation of 2-(p-Tolylsulfonyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(p-Tolylsulfonyl)ethanol (C₉H₁₂O₃S), a versatile organic intermediate.[1] By integrating insights from theoretical calculations, and spectroscopic methodologies, we elucidate the key structural features governing the behavior of this molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize sulfonyl-containing compounds.

Introduction: The Significance of Sulfone Chemistry and Molecular Conformation

The sulfone functional group is a cornerstone in medicinal chemistry and materials science, imparting unique physicochemical properties such as chemical stability, polarity, and hydrogen bonding capability.[2][3] The precise three-dimensional arrangement of the sulfone and adjacent functional groups dictates the molecule's ability to interact with biological targets or self-assemble into well-defined materials. Understanding the conformational landscape of flexible molecules like this compound is therefore paramount for rational drug design and the development of advanced materials.[4][5]

The tosyl group (p-toluenesulfonyl) is frequently employed in organic synthesis, both as a protecting group and as an activating group.[6] The conformation of the ethyl alcohol chain relative to the bulky and polar tosyl group in this compound is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. This guide will explore these factors in detail.

Molecular Structure of this compound

The fundamental structure of this compound consists of a p-tolylsulfonyl group attached to an ethanol backbone.[7][8]

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃S | [1][9] |

| Molecular Weight | 200.25 g/mol | [1][7][8][9] |

| Melting Point | 50-57 °C | [1][7] |

| Boiling Point | 178-181 °C at 0.2 mmHg | [1][7] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 22381-54-0 | [1][7][8][9][10] |

Conformational Analysis: Theoretical Considerations

The conformational flexibility of this compound primarily arises from rotation around the C-C and C-S bonds of the ethylsulfonyl linkage. The key dihedral angles to consider are O=S-C-C and S-C-C-O. The relative orientations of the hydroxyl group and the sulfonyl group can lead to different conformers, such as gauche and anti-periplanar arrangements.

It is hypothesized that intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfonyl oxygen atoms could play a significant role in stabilizing certain conformations.[2] Such an interaction would lead to a folded, or gauche, conformation.

Spectroscopic Elucidation

While a definitive single-crystal X-ray structure was not found in the public literature at the time of this writing, spectroscopic methods provide significant insight into the molecule's solution-state conformation and structure.

¹H and ¹³C NMR Spectroscopy

Proton and Carbon NMR spectra are essential for confirming the chemical structure of this compound. The chemical shifts of the protons on the ethyl chain are particularly sensitive to their electronic environment, which is influenced by the conformation.

Table 2: Predicted and Reported NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Ar-CH₃ | ~2.4 | Singlet |

| -SO₂-CH₂- | ~3.4-3.6 | Triplet |

| -CH₂-OH | ~3.9-4.1 | Triplet |

| Ar-H | ~7.3-7.8 | AA'BB' system |

| -OH | Variable | Broad singlet |

| ¹³C NMR | ||

| Ar-CH₃ | ~21 | |

| -SO₂-CH₂- | ~58-60 | |

| -CH₂-OH | ~55-57 | |

| Ar-C | ~127-145 | 4 signals |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Experimental data can be found on spectral databases.[11][12]

The coupling constants between the methylene protons (-SO₂-CH₂-CH₂-OH) can provide valuable information about the dominant dihedral angle, according to the Karplus equation. A larger coupling constant would suggest a greater population of the anti-periplanar conformation, while a smaller coupling constant would be consistent with a gauche conformation.

Experimental and Computational Workflows

To rigorously determine the conformational preferences of this compound, a combined experimental and computational approach is recommended.

Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sodium p-toluenesulfinate with 2-chloroethanol. A generalized procedure is outlined below. While a specific patent describes the synthesis of a related compound, 2-(2-thienyl)ethanol p-toluenesulfonate, the principles of reacting an alcohol with a tosyl group source are relevant.[13]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium p-toluenesulfinate in a suitable solvent such as ethanol or a water/ethanol mixture.

-

Addition of Reagent: Add 2-chloroethanol to the solution.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane), to yield this compound as a crystalline solid.[1]

Workflow: Computational Conformational Analysis

Computational chemistry is a powerful tool for exploring the potential energy surface of a molecule and identifying stable conformers.[4][14]

Caption: Workflow for computational conformational analysis.

This workflow allows for the identification of the lowest energy conformations and the quantification of the energy differences between them. The results can then be used to predict the relative populations of each conformer at a given temperature.

Conclusion and Future Directions

The molecular structure of this compound is characterized by the interplay between the bulky, electron-withdrawing tosyl group and the flexible, hydrogen-bond-donating hydroxyethyl side chain. While spectroscopic data confirms its covalent structure, the precise conformational preferences in both solid and solution states warrant further detailed investigation.

Future work should prioritize obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. In solution, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide direct evidence of through-space interactions and help to quantify the populations of different conformers. These experimental results, when combined with high-level computational modeling, will provide a complete picture of the structural dynamics of this important molecule, aiding in its application in both medicinal and materials contexts.

References

- 1. Cas 22381-54-0,2-[(4-Methylphenyl)sulfonyl]ethanol | lookchem [lookchem.com]

- 2. Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. 2-(对甲苯磺酰)乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 97 22381-54-0 [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 2-(p-Toluenesulfonyl)ethanol [oakwoodchemical.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-[(4-Methylphenyl)sulfonyl]ethanol(22381-54-0) 1H NMR spectrum [chemicalbook.com]

- 13. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 14. Conformational properties of methyl vinyl sulfone: Ab initio geometry optimization and vibrational analysis [sedici.unlp.edu.ar]

An In-depth Technical Guide on the Safety and Handling of 2-(p-Tolylsulfonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

2-(p-Tolylsulfonyl)ethanol, also known as 2-(p-Toluenesulfonyl)ethanol, is a solid organic compound. A foundational understanding of its physical and chemical properties is paramount for safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C9H12O3S | [1][2] |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 50-56 °C (lit.) | [3] |

| Boiling Point | 178-181 °C at 0.2 mmHg (lit.) | [1][3] |

| Solubility | Not available | [1] |

Understanding the "Why": The solid nature of this compound at room temperature indicates that the primary route of exposure during handling is likely to be inhalation of dust or direct skin contact. Its high boiling point and low vapor pressure suggest that inhalation of vapors is less of a concern under standard laboratory conditions.

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not fully available, the existing information necessitates a cautious approach.[1] It is classified as "Acute Toxicity, Oral, Category 4".[3]

Key Potential Hazards:

-

Eye Irritation: May cause irritation upon contact.[1]

-

Skin Irritation: May cause skin irritation.[1]

-

Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]

-

Digestive Tract Irritation: Ingestion may cause irritation.[1]

A Note on Data Gaps: The phrase "the toxicological properties of this material have not been fully investigated" appears frequently in safety data sheets for this compound.[1] This underscores the importance of treating it with a high degree of caution and minimizing exposure through all routes.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling solid this compound is to minimize dust generation and accumulation.[1]

-

Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] A chemical fume hood is the preferred environment for weighing and transferring the solid.

-

Enclosed Systems: For larger scale operations, handling within a glove box or other enclosed system should be considered.

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense against exposure.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for tears or holes before use.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing.

-

Additional Protection: For tasks with a higher risk of dust generation, consider disposable sleeves and a full-body lab coat.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] The type of respirator will depend on the specific workplace conditions and should be selected in accordance with a formal respiratory protection program.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Wash hands and face thoroughly after handling.[1]

-

Remove contaminated clothing and wash it before reuse.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Keep the container tightly closed when not in use.[1]

-

Avoid ingestion and inhalation.[1]

Storage

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, well-ventilated area.[1]

-

Store away from incompatible substances, such as strong oxidizing agents.[1]

First-Aid and Emergency Procedures

In the event of an exposure or accident, prompt and appropriate action is crucial.

Table 2: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1] |

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.[1]

-

Spill Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Clean up spills immediately, observing all safety precautions.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use the agent most appropriate to extinguish the fire. Suitable agents include water spray, dry chemical, carbon dioxide, or appropriate foam.[1]

-

Protective Gear: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, oxides of sulfur, and carbon dioxide.[1]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat, and strong oxidants.[1]

-

Incompatibilities with Other Materials: Oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide, oxides of sulfur, irritating and toxic fumes and gases, carbon dioxide.[1]

-

Hazardous Polymerization: Has not been reported.[1]

Caption: Chemical incompatibilities and conditions to avoid for this compound.

Experimental Protocol: Safe Weighing and Dissolving

This protocol provides a step-by-step methodology for safely handling this compound in a common laboratory procedure.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Decontaminate the work surface within the fume hood.

-

Place a calibrated analytical balance inside the fume hood.

-

-

Weighing:

-

Use a tared weigh boat or appropriate glassware.

-

Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

-

Use a clean spatula to transfer the desired amount of the solid to the weigh boat.

-

Keep the container opening as far from your breathing zone as possible.

-

Securely close the main container immediately after dispensing.

-

-

Dissolving:

-

Place the weigh boat containing the compound into the receiving flask or beaker.

-

Slowly add the desired solvent, directing the stream to wash the solid from the weigh boat into the vessel.

-

If necessary, use a magnetic stirrer set to a low speed to aid in dissolution, avoiding splashing.

-

-

Cleanup:

-

Carefully dispose of the weigh boat and any contaminated materials (e.g., disposable gloves, wipes) in a designated solid waste container.

-

Wipe down the spatula and the work surface with an appropriate solvent and then with soap and water.

-

Wash hands thoroughly after completing the procedure and removing PPE.

-

References

Methodological & Application

Application Note & Protocol: Synthesis of p-Tolyl Vinyl Sulfone via Elimination from 2-(p-Tolylsulfonyl)ethanol

Abstract & Introduction

Vinyl sulfones are a class of organic compounds of significant interest in medicinal chemistry and materials science. Their utility stems from their function as potent Michael acceptors, enabling covalent modification of nucleophilic residues like cysteine in proteins, which makes them valuable tools in proteomics and drug development.[1][2] p-Tolyl vinyl sulfone, in particular, serves as a versatile synthetic intermediate.

This document provides a comprehensive, field-tested protocol for the synthesis of p-tolyl vinyl sulfone from the readily available precursor, 2-(p-Tolylsulfonyl)ethanol. The described methodology is a robust two-step sequence involving the activation of the primary alcohol followed by a base-mediated elimination. The causality behind each experimental choice is detailed to ensure reproducibility and provide researchers with a deep understanding of the reaction principles.

Reaction Principle: A Two-Step Elimination Strategy

The conversion of this compound to p-tolyl vinyl sulfone is fundamentally a β-elimination reaction.[3][4] A direct, single-step dehydration is challenging because the hydroxyl group (-OH) is an intrinsically poor leaving group.[5][6] To overcome this, a more controlled and efficient two-step approach is employed.

Step 1: Activation of the Hydroxyl Group The primary alcohol is first converted into a sulfonate ester, specifically a mesylate (-OMs). This is achieved by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base such as triethylamine (Et₃N). The amine neutralizes the HCl byproduct generated during the reaction.[7] This transformation "activates" the oxygen, converting it into an excellent leaving group (mesylate anion, MsO⁻), which is the conjugate base of a strong acid (methanesulfonic acid).

Step 2: Base-Induced E2 Elimination The intermediate mesylate is then subjected to a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). This base selectively abstracts the acidic proton on the carbon alpha (α) to the powerfully electron-withdrawing p-tolylsulfonyl group. The reaction proceeds via a concerted E2 mechanism, where the C-H bond cleavage and the C-OMs bond cleavage occur simultaneously to form the desired vinyl C=C double bond.[8][9]

The overall workflow is depicted below.

Figure 1: Two-step synthesis workflow for p-tolyl vinyl sulfone.

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Methanesulfonyl chloride is corrosive and a lachrymator. DBU is a strong, corrosive base.

Materials and Reagents

| Reagent/Material | Grade | M.W. ( g/mol ) | CAS No. | Supplier |

| This compound | ≥98% | 200.25 | 20098-09-3 | Commercially Available |

| Methanesulfonyl Chloride (MsCl) | ≥99.5% | 114.55 | 124-63-0 | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5% | 101.19 | 121-44-8 | Sigma-Aldrich |

| 1,8-Diazabicycloundec-7-ene (DBU) | 98% | 152.24 | 6674-22-2 | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | 84.93 | 75-09-2 | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aq. | 36.46 | 7647-01-0 | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | aq. soln. | 84.01 | 144-55-8 | VWR |

| Saturated Sodium Chloride (Brine) | aq. soln. | 58.44 | 7647-14-5 | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 120.37 | 7487-88-9 | Sigma-Aldrich |

Step-by-Step Procedure

Step A: Mesylation of this compound

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 49.9 mmol, 1.0 eq).

-

Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add triethylamine (8.4 mL, 60.0 mmol, 1.2 eq) to the stirred solution.

-

Add methanesulfonyl chloride (4.25 mL, 55.0 mmol, 1.1 eq) dropwise over 10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

Step B: Elimination to form p-Tolyl Vinyl Sulfone

-

To the reaction mixture from Step A, add 1,8-Diazabicycloundec-7-ene (DBU) (8.9 mL, 60.0 mmol, 1.2 eq) dropwise at room temperature. Causality Note: DBU is a strong, non-nucleophilic base ideal for promoting elimination over substitution.

-

Stir the reaction mixture at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate mesylate spot has been completely consumed.

Step C: Work-up and Purification

-

Quench the reaction by adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine. Causality Note: The acid wash removes excess amines (Et₃N and DBU), while the bicarbonate wash removes any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a pale yellow solid. Purify by recrystallization from a mixture of ethyl acetate and hexanes to yield p-tolyl vinyl sulfone as a white crystalline solid.

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | ||

| This compound | 10.0 g (49.9 mmol) | 1.0 eq |

| Reagents | ||

| Triethylamine | 6.07 g (60.0 mmol) | 1.2 eq |

| Methanesulfonyl Chloride | 6.30 g (55.0 mmol) | 1.1 eq |

| DBU | 9.13 g (60.0 mmol) | 1.2 eq |

| Product | ||

| p-Tolyl vinyl sulfone (M.W. 182.24) | ~7.8 g (42.8 mmol) | Expected Yield: ~85% |

| Melting Point | 65-67 °C | Literature Value |

Product Characterization

To ensure the trustworthiness of the protocol, the identity and purity of the final product must be confirmed.

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.78 (d, 2H), 7.35 (d, 2H), 6.85 (dd, 1H), 6.35 (d, 1H), 5.95 (d, 1H), 2.44 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 144.9, 142.3, 136.5, 130.1, 128.9, 127.8, 21.6.

-

Infrared (IR, KBr Pellet): ν (cm⁻¹) 1610 (C=C), 1320, 1145 (SO₂ stretch).

-

TLC: R_f = 0.4 (30% Ethyl Acetate in Hexanes), visualized with UV light.

References

- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Kinetic study of E2 eliminations from 2-thienylethyl bromides and toluene-p-sulphonates promoted by sodium ethoxide in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Base-Mediated Elimination of 2-(p-Tolylsulfonyl)ethanol for the Synthesis of p-Tolyl Vinyl Sulfone

Abstract

This technical guide provides a comprehensive overview of the base-mediated elimination of 2-(p-Tolylsulfonyl)ethanol to synthesize p-tolyl vinyl sulfone. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and critical safety information. The synthesis of vinyl sulfones is of significant interest due to their utility as versatile building blocks in organic synthesis and their prevalence in biologically active molecules.[1] This guide will explore the mechanistic dichotomy of the E2 and E1cb pathways, provide step-by-step procedures for conducting the reaction with different base-solvent systems, and offer insights into reaction optimization and product purification.

Introduction: The Significance of Vinyl Sulfones

Vinyl sulfones are a class of organic compounds characterized by a vinyl group attached to a sulfonyl group. They are powerful Michael acceptors and participate in a variety of cycloaddition reactions, making them valuable intermediates in organic synthesis.[2] In the realm of medicinal chemistry, the vinyl sulfone motif is a recognized "privileged scaffold," appearing in numerous drug candidates with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5][6][7] The electrophilic nature of the vinyl sulfone allows for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, leading to potent and selective inhibition.[3][6]

The base-mediated elimination of β-hydroxy sulfones, such as this compound, represents a direct and efficient route to accessing these important molecules.[8] Understanding the nuances of this reaction is therefore critical for chemists in both academic and industrial settings.

Mechanistic Considerations: E2 versus E1cb Pathways

The base-mediated elimination of this compound can proceed through two primary mechanistic pathways: the concerted E2 mechanism and the stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The operative pathway is influenced by factors such as the strength of the base, the nature of the solvent, and the acidity of the α-proton.

The E2 Mechanism

The E2 mechanism is a one-step, concerted process where the base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-carbon.[9] This mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group. For this compound, the hydroxyl group is a poor leaving group. To facilitate an E2 reaction, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or mesylate.[10] However, in the context of a direct base-mediated elimination of the alcohol, the E2 pathway is less likely.

The E1cb Mechanism

The E1cb mechanism is a two-step process that is favored when the β-hydrogen is acidic and the leaving group is poor.[6][7][11] In the case of this compound, the electron-withdrawing p-tolylsulfonyl group significantly increases the acidity of the α-protons. The mechanism proceeds as follows:

-

Deprotonation: A base abstracts an acidic proton from the carbon α to the sulfonyl group, forming a resonance-stabilized carbanion (the conjugate base). This step is typically fast and reversible.[5][7]

-

Leaving Group Expulsion: The carbanion then expels the leaving group (in this case, the hydroxide ion) to form the alkene. This step is usually the rate-determining step of the reaction.[5]

Given the acidity of the α-proton and the poor leaving group ability of the hydroxide ion, the E1cb mechanism is the more probable pathway for the base-mediated elimination of this compound.

Diagram of the E1cb Mechanism:

References

- 1. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 3. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. eqipped.com [eqipped.com]

- 5. Illustrated Glossary of Organic Chemistry - E1cb mechanism [chem.ucla.edu]

- 6. E1cB: The Conjugate Base Elimination Pathway | OpenOChem Learn [learn.openochem.org]

- 7. grokipedia.com [grokipedia.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]

The E1cB Pathway to an Essential Michael Acceptor: A Detailed Guide to the Formation of p-Tolyl Vinyl Sulfone

Introduction: The Significance of Vinyl Sulfones in Modern Chemistry